molecular formula C17H14N2OS4 B15163292 Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester CAS No. 142979-66-6

Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester

Cat. No.: B15163292
CAS No.: 142979-66-6
M. Wt: 390.6 g/mol
InChI Key: CATDXHPAOIVIJF-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester is a complex organic compound with a unique structure that includes a thiazolidinyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isothiocyanate with phenylacetic acid in the presence of a base to form the intermediate product. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

142979-66-6

Molecular Formula

C17H14N2OS4

Molecular Weight

390.6 g/mol

IUPAC Name

(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl) N-(4-methylphenyl)carbamodithioate

InChI

InChI=1S/C17H14N2OS4/c1-11-7-9-12(10-8-11)18-16(21)23-15-14(20)19(17(22)24-15)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,21)

InChI Key

CATDXHPAOIVIJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)SC2C(=O)N(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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